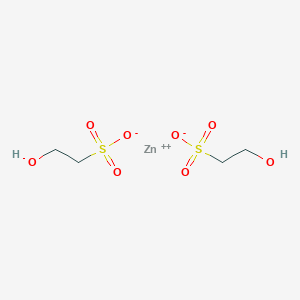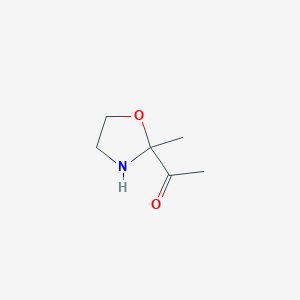
1-(2-Methyloxazolidin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyloxazolidin-2-yl)ethanone, also known as 2-Methyloxazolidine-2-carboxylic acid ethyl ester, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of organic synthesis and medicinal chemistry. This compound is a colorless liquid with a molecular weight of 143.18 g/mol and a boiling point of 190-192 °C.
Mécanisme D'action
The mechanism of action of 1-(1-(2-Methyloxazolidin-2-yl)ethanoneolidin-2-yl)ethanone is not fully understood. However, it is believed to exert its biological effects through the inhibition of enzymes such as β-lactamases and cyclooxygenases.
Effets Biochimiques Et Physiologiques
1-(1-(2-Methyloxazolidin-2-yl)ethanoneolidin-2-yl)ethanone has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to exhibit anti-inflammatory effects by inhibiting the production of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(1-(2-Methyloxazolidin-2-yl)ethanoneolidin-2-yl)ethanone is its versatility as a building block in organic synthesis. It can be easily incorporated into various compounds and has been shown to exhibit a range of biological activities. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safe levels of exposure to this compound.
Orientations Futures
There are several future directions for research on 1-(1-(2-Methyloxazolidin-2-yl)ethanoneolidin-2-yl)ethanone. One potential area of research is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential applications in the development of new drugs. Finally, the safety and toxicity of this compound need to be further investigated to ensure its safe use in laboratory experiments.
Méthodes De Synthèse
The synthesis of 1-(1-(2-Methyloxazolidin-2-yl)ethanoneolidin-2-yl)ethanone can be achieved through a variety of methods. One of the most common methods involves the reaction of ethyl oxalate with 2-amino-2-methyl-1-propanol in the presence of a catalyst such as p-toluenesulfonic acid. This reaction leads to the formation of the desired compound along with the production of water as a byproduct.
Applications De Recherche Scientifique
1-(1-(2-Methyloxazolidin-2-yl)ethanoneolidin-2-yl)ethanone has been extensively studied for its potential applications in the field of organic synthesis. It has been used as a building block in the synthesis of various compounds such as β-lactams, β-amino acids, and cyclic imides. Additionally, this compound has been investigated for its potential applications in medicinal chemistry. It has been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties.
Propriétés
Numéro CAS |
130028-27-2 |
|---|---|
Nom du produit |
1-(2-Methyloxazolidin-2-yl)ethanone |
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
1-(2-methyl-1,3-oxazolidin-2-yl)ethanone |
InChI |
InChI=1S/C6H11NO2/c1-5(8)6(2)7-3-4-9-6/h7H,3-4H2,1-2H3 |
Clé InChI |
DEPXTQUZMIMPBJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(NCCO1)C |
SMILES canonique |
CC(=O)C1(NCCO1)C |
Synonymes |
Ethanone, 1-(2-methyl-2-oxazolidinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




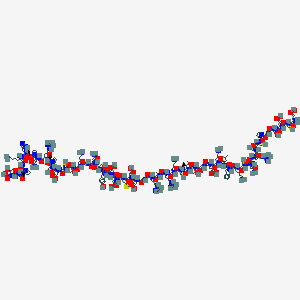
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B137905.png)
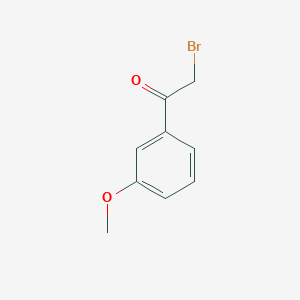
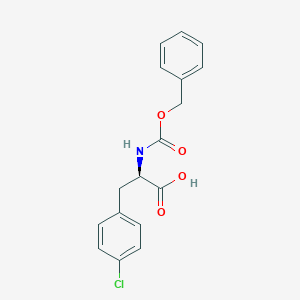
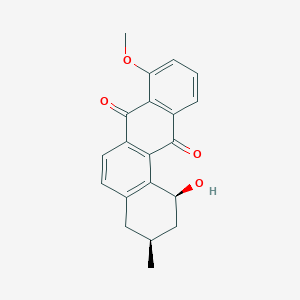
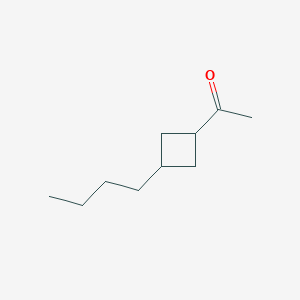
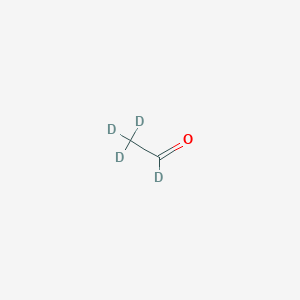
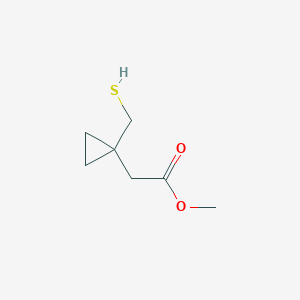
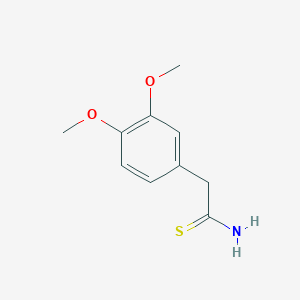
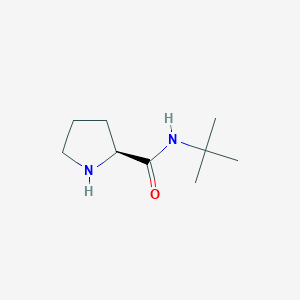
![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)

